3,4-Dimethylpiperazin-2-one hydrochloride
Description
Properties
IUPAC Name |
3,4-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2;/h5H,3-4H2,1-2H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAERIEFWZUENRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The most common laboratory synthesis involves the cyclization of protected 1,2-diamines with sulfonium salts, specifically 2-bromoethyldiphenylsulfonium triflate , under basic conditions. This approach facilitates the formation of the piperazine ring with methyl substitutions at the 3 and 4 positions.
Reaction Scheme
Protected 1,2-diamine + 2-bromoethyldiphenylsulfonium triflate → Cyclization under basic conditions → 3,4-Dimethylpiperazin-2-one intermediate → Hydrochloride salt formation
Reaction Conditions
- Base: Typically sodium hydride or potassium carbonate
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
- Temperature: Moderate heating (~80–120°C)
- Outcome: High-yield formation of the piperazinone core, which is then converted into the hydrochloride salt
Research Findings
This method is efficient for laboratory-scale synthesis, offering good regioselectivity and control over methyl substitutions at the desired positions.
Synthesis via Dehydropiperazine Intermediates
Methodology
A notable approach involves the formation of 3,4-dehydropiperazine-2-one derivatives via ester reactions with ethylenediamine, followed by reduction to the piperazine ring.
Key Steps
- Step 1: Reacting an ester (e.g., ethyl 2-bromo-2-methylpropanoate) with ethylenediamine yields the dehydropiperazine-2-one intermediate.
- Step 2: Reduction of the dehydropiperazine-2-one using catalytic hydrogenation (e.g., palladium on carbon) converts it into 3,4-dimethylpiperazine-2-one.
- Step 3: Hydrochloride salt formation occurs via treatment with hydrogen chloride gas or hydrochloric acid solutions.
Reaction Conditions
- Catalyst: 10% Pd/C
- Solvent: Toluene or ethanol
- Temperature: 40–65°C during hydrogenation
- Yield: Moderate to high, with process optimization improving efficiency.
Industrial-Scale Synthesis via Multi-Step Routes
Process Overview
Large-scale production often employs multi-step reactions:
- Initial chlorination: Isobutyraldehyde reacts with sulfuryl chloride to form 2-chloro-2-methylpropanal.
- Amination: The chlorinated intermediate reacts with ethylenediamine to form the dehydropiperazine derivative.
- Hydrogenation: Catalytic hydrogenation reduces the intermediate to the piperazine core.
- Salt Formation: The free base is converted into the hydrochloride salt through acidification with HCl.
Process Advantages
- High scalability
- Use of readily available reagents
- Good control over substitution patterns
Challenges
- Handling gaseous by-products (SO₂, HCl)
- Controlling reaction exothermicity
Research Findings and Notes
- Reaction Optimization: Studies indicate that controlling temperature and reaction time during hydrogenation significantly affects yield and purity.
- Purification Techniques: Distillation and recrystallization from suitable solvents (e.g., ethanol, acetonitrile) are standard for isolating pure piperazinone intermediates.
- Hydrochloride Salt Formation: Typically achieved by bubbling HCl gas into the cooled, neutralized solution of the free base, ensuring high purity and stability for storage and use.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
3,4-Dimethylpiperazin-2-one hydrochloride is primarily utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various chemical reactions, facilitating the formation of new compounds with desired properties.
Biology
In biological research, this compound is used to study enzyme mechanisms and acts as a ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable for understanding molecular interactions and pathways.
Medicine
Piperazine derivatives, including this compound, are significant in pharmaceutical development. They are commonly explored for their potential as:
- Antipsychotics
- Antihistamines
- Antihelminthics
These applications highlight the compound's relevance in treating mental health disorders, allergies, and parasitic infections.
Industry
In industrial applications, this compound is utilized in the production of polymers , resins , and other chemicals. Its properties allow for the formulation of materials with specific characteristics suitable for various industrial processes.
Case Studies
Several studies have documented the applications of this compound:
- Pharmaceutical Development : Research has shown that derivatives of this compound exhibit antipsychotic activity in animal models. Specific modifications to the piperazine ring enhance receptor affinity and selectivity.
- Biochemical Assays : In enzyme inhibition studies, this compound has been used successfully to identify key mechanisms in metabolic pathways involving cytochrome P450 enzymes.
- Polymer Chemistry : The compound has been incorporated into polymer formulations to improve thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives can act as agonists or antagonists at various neurotransmitter receptors, including dopamine, serotonin, and acetylcholine receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Substituent Diversity: The 3,4-dimethyl groups in the target compound contrast with aromatic (e.g., chlorophenyl in ) or bulky substituents (e.g., biphenylmethyl in ). These differences influence lipophilicity, with dimethyl groups likely enhancing metabolic stability compared to halogenated or aromatic analogs .
- Salt Forms: All compounds are hydrochlorides, improving aqueous solubility. However, steric bulk in analogs like MM0421.04 may reduce solubility despite the salt form .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Properties
Key Observations:
- Lipophilicity: The target compound’s lower LogP (vs. chlorophenyl or biphenyl analogs) suggests better aqueous solubility, critical for oral bioavailability.
- Hydrogen Bonding: All compounds share similar H-bond donors/acceptors due to the piperazinone core, but steric hindrance in bulky analogs reduces solubility .
Biological Activity
3,4-Dimethylpiperazin-2-one hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of two methyl groups at the 3 and 4 positions of the piperazine ring. Its molecular structure allows it to interact with various biological targets, making it a valuable compound in drug development.
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors. It acts as an agonist or antagonist at several key receptors:
- Dopamine Receptors : Modulates dopaminergic signaling, which is crucial for mood regulation and motor control.
- Serotonin Receptors : Involvement in mood disorders and anxiety.
- Acetylcholine Receptors : Impacts cognitive functions and memory.
These interactions suggest potential applications in treating psychiatric disorders, neurodegenerative diseases, and other conditions influenced by these neurotransmitter systems.
Pharmacological Applications
- Antipsychotic Properties : Research indicates that piperazine derivatives like this compound have antipsychotic effects. They may modulate dopamine pathways, which are often dysregulated in schizophrenia and other psychotic disorders .
- Antihistaminic Effects : The compound exhibits antihistaminic properties, making it useful in the treatment of allergic reactions by blocking histamine receptors.
- Antihelminthic Activity : Similar to other piperazine derivatives, it has been studied for its potential to treat parasitic infections.
Case Studies
A study published in PMC highlighted the use of piperazine derivatives in developing novel antiviral agents. The modification of piperazine structures led to compounds that effectively inhibited viral replication in vitro. Specifically, analogs showed significant potency against various viral strains at low concentrations .
Research Findings
Recent studies have demonstrated that this compound can enhance the efficacy of existing treatments when used in combination therapies. For example:
- Combination with Antidepressants : When co-administered with selective serotonin reuptake inhibitors (SSRIs), it showed improved outcomes in animal models of depression .
- Cancer Research : Preliminary findings suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis through modulation of specific signaling pathways .
Data Tables
Q & A
Q. Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant suits, and respiratory protection (FFP3 masks) to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid drainage contamination .
- First Aid : Immediate 15-minute eye irrigation with saline and medical consultation for ingestion .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced: How to design impurity profiling studies for regulatory compliance?
Methodological Answer :
Adopt ICH Q3A/B guidelines :
Forced Degradation : Expose the compound to heat (70°C), humidity (75% RH), and UV light to simulate degradation pathways .
LC-HRMS : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and compare with synthetic impurities like halogenated byproducts (e.g., 3-chloro analogs) .
Quantitative Thresholds : Set limits for unidentified impurities at ≤0.10% and qualified impurities at ≤0.15% .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer :
Use in vitro simulated biological matrices :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Plasma Stability : Add compound to human plasma (1 mg/mL), centrifuge, and analyze supernatant for protein binding or hydrolysis .
- Thermal Analysis : DSC/TGA to determine melting points (e.g., 239–241°C for analogs) and decomposition thresholds .
Advanced: What strategies enable enantioselective synthesis of chiral piperazine derivatives?
Q. Methodological Answer :
- Chiral Catalysis : Use (R)-BINAP ligands with palladium catalysts for asymmetric hydrogenation of ketone intermediates .
- Resolution Techniques : Employ chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to separate enantiomers .
- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica) with racemization catalysts for >90% enantiomeric excess .
Advanced: How to model the compound’s pharmacokinetics in preclinical studies?
Q. Methodological Answer :
- In Vivo Burn Models : Apply hydrogels containing the compound (1–5% w/w) to rodent burn wounds; assess bioavailability via LC-MS/MS of plasma samples .
- Permeability Assays : Use Caco-2 cell monolayers with Papp values >1×10⁻⁶ cm/s indicating high intestinal absorption .
- Metabolite ID : Incubate with liver microsomes (human/rat) and analyze CYP450-mediated metabolites via HRMS .
Advanced: What computational methods predict interactions with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT1A/2A) based on piperazine’s affinity for similar targets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes (RMSD <2 Å) .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Advanced: How to resolve contradictory solubility data in formulation studies?
Q. Methodological Answer :
- Co-Solvent Screening : Test binary systems (e.g., PEG 400/water) to enhance solubility (>10 mg/mL) .
- Solid Dispersion : Use spray drying with PVP K30 to create amorphous dispersions, improving dissolution by 3-fold .
- pH-Solubility Profile : Titrate from pH 1–10; hydrochloride salts typically show highest solubility at pH <3 .
Advanced: How to address ecological data gaps for environmental risk assessment?
Q. Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-methylpiperazine derivatives) to estimate ecotoxicity .
- OECD 301 Tests : Conduct biodegradability assays (e.g., 28-day closed bottle test) to classify persistence .
- Algal Toxicity : Expose Pseudokirchneriella subcapitata to 0.1–100 mg/L and measure growth inhibition (EC50) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
